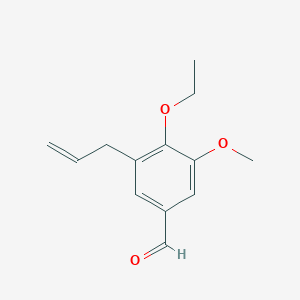

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

Description

Contextualization within Benzaldehyde (B42025) Derivatives Research

Benzaldehyde derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with a formyl (-CHO) group. techvina.vn Research into these derivatives is extensive, as the reactivity of the aldehyde group allows for a wide range of chemical transformations, including oxidation to carboxylic acids and reduction to alcohols. The benzene ring itself can be functionalized with various substituents, which modulate the molecule's electronic properties, solubility, and steric profile.

The synthesis of specifically substituted benzaldehydes is a key objective in organic chemistry, aimed at creating valuable building blocks for more complex molecules. liberty.edu Methodologies often focus on achieving high yields and regioselectivity, employing techniques from classical organic reactions to modern catalytic cross-coupling procedures. acs.orgresearchgate.net Compounds like 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde are products of this synthetic pursuit, designed to serve as intermediates in multi-step synthetic pathways. The presence of the allyl group, for instance, provides an additional site for chemical modification, such as through addition reactions or rearrangements.

Significance in Natural Product Chemistry and Synthetic Analogues

While the simplest aromatic aldehyde, benzaldehyde, is found in a variety of natural sources like almonds and cherries, more complex, polysubstituted derivatives are often the result of laboratory synthesis. techvina.vn Fungi, for example, have been found to produce various benzaldehyde derivatives, some of which exhibit antifungal properties. acs.org

There is no widespread reporting of this compound as a naturally occurring compound. Its significance, therefore, lies primarily in its role as a synthetic analogue. Chemists often design such analogues to mimic, enhance, or modify the biological activity of known natural products. By systematically altering the substitution pattern on the benzaldehyde ring, researchers can probe structure-activity relationships and develop novel compounds with desired properties. The structural similarity to other synthetic intermediates, such as 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (B1270941), underscores its position within a family of compounds used for targeted chemical synthesis. chemicalbook.com

Overview of Current Research Landscape and Gaps

The current research landscape for this compound itself is not extensive, with specific studies on this exact molecule being limited. Its primary role appears to be as a specialized chemical intermediate. However, the research context can be inferred from studies on closely related structures. For example, the related compound 3-ethoxy-4-methoxybenzaldehyde (B45797) is utilized as an intermediate in the synthesis of pharmaceutical compounds. sigmaaldrich.comgoogle.com This suggests a potential application for this compound as a precursor in medicinal chemistry.

A significant gap in the literature is the lack of detailed investigation into the specific biological activities or material properties of this compound as a final product. Most research implicitly positions it as a stepping stone toward more complex molecular targets. Future research could focus on screening this compound and its immediate derivatives for unique biological effects, leveraging the combination of its functional groups. Further exploration into its utility in tandem or one-pot synthesis reactions could also represent a valuable contribution to the field of organic synthesis. liberty.edu

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-methoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-4-6-11-7-10(9-14)8-12(15-3)13(11)16-5-2/h4,7-9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKITKAUHIZELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389770 | |

| Record name | 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872183-27-2 | |

| Record name | 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Allyl 4 Ethoxy 5 Methoxy Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.

Fragmentation Strategies for the Aldehyde Moiety

A primary disconnection strategy involves the aldehyde group. The formyl group can be introduced in the final step of the synthesis. This disconnection leads to a precursor molecule, 1-allyl-2-ethoxy-3-methoxybenzene. The introduction of the aldehyde can be achieved through various formylation reactions.

Another approach is to carry the aldehyde functionality through the synthetic sequence, starting from a pre-functionalized aromatic ring. This would involve a starting material like vanillin (B372448) or isovanillin (B20041), which already contains an aldehyde and methoxy (B1213986) group.

Approaches to Aromatic Ring Substitution Patterns

The arrangement of the ethoxy and methoxy groups on the aromatic ring is a key consideration. A logical retrosynthetic disconnection is to break the ether linkages. This suggests a catechol-type precursor which can be selectively etherified. For instance, starting from a dihydroxy-methoxy-allyl-benzene derivative, the ethoxy and methoxy groups can be introduced sequentially.

Introduction of the Allyl Side Chain

The allyl group can be introduced via a Claisen rearrangement of an allyl ether precursor. masterorganicchemistry.com This is a powerful and regioselective method for introducing allyl groups ortho to a hydroxyl group. Retrosynthetically, this means disconnecting the allyl group from the aromatic ring to an intermediate with an allyloxy group. This allyloxy precursor can be synthesized from a corresponding phenol (B47542) and an allyl halide.

Direct Synthesis and Derivatization of the Benzaldehyde (B42025) Core

A plausible forward synthesis of 3-allyl-4-ethoxy-5-methoxy-benzaldehyde can be devised based on the retrosynthetic analysis. A common starting material for such a synthesis is 4-hydroxy-3-methoxybenzaldehyde (vanillin).

A key intermediate in the synthesis of the target molecule is 3-allyl-4-hydroxy-5-methoxy-benzaldehyde (B1270941). This intermediate can be synthesized from 4-(allyloxy)-3-methoxybenzaldehyde (B1271678) through a Claisen rearrangement. In one reported synthesis, 4-(allyloxy)-3-methoxybenzaldehyde is dissolved in N-methylpyrrolidone and heated using microwave irradiation at 200°C for 3 hours to yield 3-allyl-4-hydroxy-5-methoxy-benzaldehyde in high yield. chemicalbook.com

Table 1: Synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

| Starting Material | Reagents and Conditions | Product | Yield |

|---|

Etherification Reactions for Ethoxy and Methoxy Group Installation

With the 3-allyl-4-hydroxy-5-methoxy-benzaldehyde intermediate in hand, the final step is the etherification of the remaining hydroxyl group to an ethoxy group. This can be achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of the intermediate would be reacted with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base.

Table 2: Potential Ethylation Reaction

| Starting Material | Reagents | Base | Product |

|---|

Formylation Reactions on Substituted Aromatic Rings

As discussed in the retrosynthetic analysis, another synthetic strategy involves formylating a substituted aromatic ring as a final step. Several classic organic reactions can be employed for this purpose, depending on the nature of the substrate.

Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols using chloroform (B151607) and a strong base. mychemblog.comnrochemistry.comwikipedia.org The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. nrochemistry.comwikipedia.org

Duff Reaction: The Duff reaction is another method for the formylation of phenols, particularly those with electron-donating substituents. dbpedia.orgwikipedia.org It uses hexamine as the formylating agent in the presence of an acid. dbpedia.orgwikipedia.org

Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide (like DMF) and phosphorus oxychloride. organic-chemistry.orgwikipedia.org

The choice of formylation method would depend on the specific precursor and the desired regioselectivity.

Allylation Techniques for Aryl Systems

The introduction of an allyl group onto an aromatic system is a critical step in the synthesis of the target compound. While direct Friedel-Crafts allylation of aromatic rings is possible, it often suffers from issues like polyalkylation and carbocation rearrangements. Therefore, more controlled, indirect methods are generally preferred for complex molecules.

A robust and widely used two-step method involves the O-allylation of a phenol followed by a thermal or catalyzed rearrangement. organic-chemistry.org This process, known as the Williamson ether synthesis followed by a Claisen rearrangement, is a cornerstone of aryl allylation. byjus.comwikipedia.org

Williamson Ether Synthesis (O-Allylation): The first step involves the conversion of a phenolic hydroxyl group into an allyl ether. This is typically achieved by reacting the phenol with an allyl halide, such as allyl bromide, in the presence of a base. organic-synthesis.comwikipedia.org The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the allyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org Common bases and solvents are chosen to optimize reaction conditions. byjus.comfrancis-press.com

| Reagent Type | Examples | Role in Reaction |

| Phenolic Substrate | 4-Hydroxy-5-methoxybenzaldehyde | Starting material containing the -OH group to be allylated. |

| Allylating Agent | Allyl bromide, Allyl chloride | Provides the allyl group for the ether linkage. |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the phenol to form the reactive phenoxide ion. |

| Solvent | Acetone, Acetonitrile, Dimethylformamide (DMF) | Provides the medium for the reaction; polarity can influence rate. wikipedia.org |

This table summarizes the typical reagents used in the Williamson ether synthesis for O-allylation of phenols.

Multi-Step Synthesis from Precursor Molecules

The synthesis of this compound is best approached through a logical sequence of reactions starting from readily available precursors. A plausible and efficient pathway involves the initial synthesis of a key phenolic intermediate, followed by O-allylation, a strategic rearrangement, and final functionalization.

O-Allylation: Conversion of the phenolic group of 4-hydroxy-5-methoxybenzaldehyde to an allyl ether.

Claisen Rearrangement: Migration of the allyl group from the oxygen atom to the C3 position of the aromatic ring.

O-Ethylation: Conversion of the newly formed phenolic group at C4 to an ethoxy group.

Synthesis Routes from Vanillin or Isovanillin Analogues

The key intermediate, 4-hydroxy-5-methoxybenzaldehyde, is an isomer of the common natural product vanillin (4-hydroxy-3-methoxybenzaldehyde). While not as common as vanillin, its synthesis can be achieved from related precursors. For instance, synthetic routes can be devised starting from compounds like 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) through regioselective methylation or from 5-bromovanillin, which involves displacement of the bromine atom. sciencemadness.org The accessibility of these vanillin-related starting materials makes them valuable in constructing the required substitution pattern.

Application of Claisen Rearrangement or Related Pericyclic Reactions

The Claisen rearrangement is the pivotal step in this synthetic sequence for installing the allyl group at the correct position (C3). vedantu.com This reaction is a vedantu.comvedantu.com-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted, cyclic transition state. wikipedia.orgnih.gov

When the intermediate, 4-allyloxy-5-methoxybenzaldehyde , is heated, the allyl group migrates from the ether oxygen to the ortho position of the ring. organic-chemistry.org Since the C5 position is substituted with a methoxy group, the migration occurs exclusively at the unsubstituted C3 position. This reaction is intramolecular and highly regioselective, leading to the formation of 3-allyl-4-hydroxy-5-methoxybenzaldehyde . acs.org The driving force for this rearrangement is the formation of a stable phenol from an aryl ether. wikipedia.org The reaction proceeds through a chair-like six-membered transition state, which is generally favored. organic-chemistry.org

Chemoselective Functional Group Transformations

Following the successful installation of the allyl group via Claisen rearrangement, the final step is the ethylation of the newly formed hydroxyl group at the C4 position. This transformation must be chemoselective, targeting the phenolic hydroxyl group without reacting with other functional groups in the molecule, namely the aldehyde and the allyl double bond.

This is typically accomplished using a Williamson ether synthesis, reacting the phenolic intermediate (3-allyl-4-hydroxy-5-methoxybenzaldehyde) with an ethylating agent like ethyl bromide or diethyl sulfate in the presence of a mild base such as potassium carbonate. The conditions are chosen to be gentle enough to avoid side reactions, thus ensuring the selective formation of the desired this compound product.

Green Chemistry Approaches and Process Optimization in Synthesis

In modern organic synthesis, there is a significant emphasis on developing environmentally benign and efficient processes. Green chemistry principles can be applied to the synthesis of this compound, particularly in the Claisen rearrangement step, which traditionally requires high temperatures and long reaction times.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The application of microwave irradiation can dramatically reduce reaction times and often improve yields for the Claisen rearrangement. researchgate.net The mechanism involves the efficient heating of polar molecules and solvents through dielectric heating, leading to a rapid increase in temperature and reaction rate.

For a related transformation, the microwave-assisted Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde to 3-allyl-4-hydroxy-3-methoxybenzaldehyde was completed in 3 hours at 200°C, affording a high yield of 92%. This represents a significant improvement over conventional heating methods, which can take much longer. rsc.org The use of a high-boiling, polar solvent like N-methylpyrrolidone (NMP) is common in these protocols to allow for high reaction temperatures to be reached safely. researchgate.net

| Heating Method | Temperature | Duration | Yield (%) | Reference |

| Microwave Irradiation | 200 °C | 3 hours | 92% | nih.gov |

| Conventional (Oil Bath) | ~200-250 °C | 8-24 hours | Variable | scirp.org |

This table compares typical reaction conditions and outcomes for the Claisen rearrangement of an allyl aryl ether using microwave irradiation versus conventional heating, demonstrating the efficiency of the microwave-assisted protocol.

Solvent-Free or Environmentally Benign Solvent Systems

In other related syntheses, such as the etherification of vanillin, reactions can be performed using a large excess of one reactant, like epichlorohydrin, which also acts as the solvent. phasetransfercatalysis.com This approach, while not entirely solvent-free, minimizes the use of additional non-reagent solvents. Subsequent recovery of the excess reactant by distillation further improves the method's efficiency and environmental standing. phasetransfercatalysis.com These examples highlight a clear trend towards developing synthetic routes that are less reliant on traditional organic solvents.

Catalytic Methods for Enhanced Selectivity and Yield

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with greater speed, selectivity, and efficiency under milder conditions. For the synthesis of substituted benzaldehydes and their precursors, various catalytic systems have been explored.

Lewis Acid Catalysis: Soft Lewis acids like anhydrous zinc chloride have been effectively used as catalysts in the synthesis of functionally substituted benzaldehydes. core.ac.ukresearchgate.net A key advantage of using a soft Lewis acid is that it does not form strong, deactivating complexes with the aldehyde product or other functional groups present in the molecule, thus preserving their integrity. core.ac.ukresearchgate.net

Phase-Transfer Catalysis (PTC): In etherification reactions, which are crucial for installing the ethoxy group, phase-transfer catalysis is a powerful technique. Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkylating agent. google.comphasetransfercatalysis.com This method enhances reaction rates and allows for the use of milder bases and lower temperatures. researchgate.net

Organocatalysis: Organic amines, such as tetrahydropyrrole (THP) and its derivatives, have been shown to catalyze the formation of aromatic aldehydes from simpler aliphatic aldehydes through a sequence of condensation, cycloaddition, and dehydrogenation. nih.gov This approach offers a metal-free alternative for constructing the aromatic aldehyde core. nih.gov

The table below summarizes various catalysts used in reactions relevant to the synthesis of this compound.

| Catalyst Type | Specific Catalyst Example | Relevant Reaction | Reference |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Synthesis of Substituted Benzaldehydes | core.ac.ukresearchgate.net |

| Phase-Transfer | Tetrabutylammonium Bromide (TBAB) | Etherification of Vanillin | phasetransfercatalysis.com |

| Phase-Transfer | Benzyltriethylammonium Chloride | Etherification of Isovanillin | google.com |

| Organocatalyst | Diphenyl Prolinol Trimethylsilyl Ether | Aromatization to form p-methyl benzaldehyde | nih.gov |

| Transition Metal | Triruthenium Dodecacarbonyl | Allylation of Aldehydes | acs.org |

Simplified Work-up and Product Isolation Procedures

Simplifying the process of isolating and purifying the final product is a key goal for improving the efficiency and scalability of a synthesis. Traditional methods often involve laborious liquid-liquid extractions and chromatographic purification. chemicalbook.com However, advancements in reaction design, particularly those employing green chemistry principles, have led to significantly streamlined work-up procedures.

For instance, in the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) using water as a solvent, the product precipitates directly from the reaction mixture as a solid. google.com The isolation process is reduced to a simple suction filtration, yielding a high-purity product without the need for extraction or chromatography. google.com

Another example of a simplified procedure is seen in the etherification of vanillin, where the work-up involves diluting the reaction mixture with ethyl acetate (B1210297), washing with brine and water, and then crystallizing the product from a solvent like isopropyl alcohol. phasetransfercatalysis.com This method avoids chromatography, which is often a bottleneck in scaling up production. phasetransfercatalysis.com

| Work-up Step | Traditional Method chemicalbook.com | Simplified Method google.com | Alternative Simplified Method phasetransfercatalysis.com |

| Initial Step | Dilute with water | - | Dilute with ethyl acetate |

| Separation | Extract with dichloromethane | Suction filtration | Wash with brine and water |

| Purification | Wash with NaCl solution, dry, evaporate solvent | - | Dry, evaporate solvent |

| Final Isolation | Column chromatography | Product obtained directly | Crystallization from isopropyl alcohol |

Novel Synthetic Routes and Exploration of Reaction Conditions

The ongoing development of novel synthetic methodologies provides new avenues for the efficient construction of complex molecules like this compound. Research into phase-transfer catalysis, organometallic reagents, and photochemical or electrochemical methods aims to provide more sustainable, selective, and high-yielding synthetic pathways.

Investigation of Phase-Transfer Catalysis in Etherification

Phase-transfer catalysis (PTC) is a highly effective technique for performing reactions between reagents located in different immiscible phases, such as a solid-liquid (S-L) or liquid-liquid (L-L) system. researchgate.net The etherification of a phenolic hydroxyl group, a key step in synthesizing the target compound from a precursor like 3-allyl-4-hydroxy-5-methoxybenzaldehyde, is particularly well-suited to PTC.

In this method, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium bromide (TBAB), acts as the catalyst. phasetransfercatalysis.comresearchgate.net It transports the phenoxide anion from the aqueous or solid phase into the organic phase, where it can react with an alkylating agent (e.g., ethyl bromide). A patented method for synthesizing the precursor 3-ethoxy-4-methoxybenzaldehyde from isovanillin utilizes benzyltriethylammonium chloride as a phase-transfer catalyst in a water/ethyl bromide system with sodium hydroxide (B78521) as the base. google.com This process achieves a high yield (94.8%) and purity (99.9%) through a simple and safe operation that avoids organic solvents. google.com The PTC approach can eliminate the need to generate a salt byproduct and may allow the reaction to proceed without a strong base, further simplifying the process. phasetransfercatalysis.com

Utilization of Organometallic Reagents in Allylation

The introduction of the allyl group onto the aromatic ring is a critical transformation. Organometallic reagents are powerful tools for forming carbon-carbon bonds with high precision. The catalytic enantioselective allylation of aldehydes using organometallic reagents like allylic silanes, stannanes, and boranes is a well-established field. acs.orgresearchgate.net

More advanced one-pot procedures have been developed for synthesizing substituted benzaldehydes, which protect the reactive aldehyde group in situ as a stable intermediate, allowing for subsequent cross-coupling with highly reactive organometallic reagents like organolithiums. rug.nlacs.org This strategy prevents unwanted side reactions and allows for the efficient construction of highly functionalized molecules. rug.nlacs.org

Furthermore, dual catalytic systems combining photoredox catalysis with transition metals have emerged as a novel approach. A recently developed method uses a dual cobalt and chromium photoredox system to achieve the allylation of aldehydes. dlut.edu.cnorganic-chemistry.org In this process, a reactive allyl-Cr(III) complex is generated in situ, which then couples with the aldehyde to form the desired homoallylic alcohol. organic-chemistry.org This method operates under mild conditions and demonstrates excellent functional group tolerance. organic-chemistry.org

Exploration of Photochemical or Electrochemical Syntheses

Harnessing the energy of light (photochemistry) or electricity (electrochemistry) offers innovative and sustainable alternatives to traditional thermally-driven reactions. These methods can often be performed at ambient temperature and pressure, reducing energy consumption and enabling unique chemical transformations.

Electrochemical Synthesis: The electrochemical modification of vanillin and its derivatives is an area of active research, highlighted as a promising contribution to green chemistry. rsc.orgfraunhofer.deresearchgate.net Electrochemical methods can be used for the selective oxidation of a precursor like 4-hydroxy-3-methoxybenzyl alcohol to vanillin, providing a pathway that is efficient, environmentally friendly, and has a high product yield. google.com These electrosynthetic processes are often free of hazardous reagents and can be performed in flow reactors, paving the way for industrial application. rsc.orgnih.gov

Photochemical Synthesis: Photochemistry offers unique pathways for activating molecules. Aromatic aldehydes, including benzaldehyde and its derivatives, possess interesting photochemical properties and can act as photoinitiators or even photocatalysts for certain transformations. beilstein-journals.orgresearchgate.net Light can be used to promote the synthesis of aldehydes or to drive subsequent reactions. figshare.comacs.org For instance, a dual photoredox/chromium-catalyzed radical allylation of aldehydes has been developed that proceeds under visible light irradiation at room temperature, demonstrating a sustainable and efficient route to complex alcohol building blocks. dlut.edu.cnorganic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Allyl 4 Ethoxy 5 Methoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR for Allylic and Aromatic Proton Assignments

The ¹H NMR spectrum of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, allylic, ethoxy, and methoxy (B1213986) protons.

Aldehyde Proton: A singlet is anticipated in the downfield region, typically around δ 9.8 ppm, characteristic of a benzaldehyde (B42025) proton.

Aromatic Protons: Two singlets are expected for the two aromatic protons, likely appearing in the region of δ 7.0-7.5 ppm. The electronic effects of the surrounding substituents will influence their precise chemical shifts.

Allylic Protons: The allyl group will give rise to a more complex set of signals. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a doublet around δ 3.4 ppm. The vinyl protons (=CH₂) will show two signals, likely as doublets of doublets, around δ 5.0-5.2 ppm, while the internal vinyl proton (-CH=) will present as a multiplet in the δ 5.9-6.1 ppm range.

Ethoxy Protons: The ethoxy group will be represented by a quartet for the methylene protons (-OCH₂-) around δ 4.1 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4 ppm, showing the typical ethyl group splitting pattern.

Methoxy Protons: A sharp singlet for the methoxy protons (-OCH₃) is predicted to be around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~9.8 | Singlet |

| Aromatic (Ar-H) | ~7.0-7.5 | Two Singlets |

| Allyl (-CH₂-CH=CH₂) | ~3.4 | Doublet |

| Allyl (-CH₂-CH=CH₂) | ~5.9-6.1 | Multiplet |

| Allyl (-CH₂-CH=CH₂) | ~5.0-5.2 | Doublets of Doublets |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Carbon Framework

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Aldehyde Carbonyl: The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the highly deshielded region of δ 190-192 ppm.

Aromatic Carbons: The six aromatic carbons will show signals between δ 110-160 ppm. The carbons bearing the oxygen substituents (C-4 and C-5) will be the most downfield in this region.

Allylic Carbons: The three carbons of the allyl group are predicted to appear in the aliphatic region, with the methylene carbon (-CH₂-) around δ 34 ppm and the vinyl carbons (=CH₂ and -CH=) between δ 115-137 ppm.

Ethoxy and Methoxy Carbons: The methylene carbon of the ethoxy group is expected around δ 64 ppm, and its methyl carbon around δ 15 ppm. The methoxy carbon should appear around δ 56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~191 |

| Aromatic (C-1, C-CHO) | ~130 |

| Aromatic (C-2, C-6) | ~110-115 |

| Aromatic (C-3, C-allyl) | ~138 |

| Aromatic (C-4, C-OEt) | ~150 |

| Aromatic (C-5, C-OMe) | ~153 |

| Allyl (-CH₂-) | ~34 |

| Allyl (-CH=) | ~137 |

| Allyl (=CH₂) | ~116 |

| Ethoxy (-OCH₂-) | ~64 |

| Ethoxy (-CH₃) | ~15 |

| Methoxy (-OCH₃) | ~56 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While experimental 2D NMR data is not available, a theoretical analysis highlights its potential for structural elucidation.

COSY (Correlation Spectroscopy): Would confirm proton-proton couplings, for instance, between the methylene and vinyl protons of the allyl group, and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for unambiguously assigning the positions of the substituents on the aromatic ring. For example, correlations would be expected between the aldehyde proton and the aromatic carbons C-2 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which can help to confirm the spatial arrangement of the substituents.

Solid-State NMR for Crystalline Forms

Solid-state NMR could be employed to study the compound in its crystalline form. This technique can provide information about polymorphism (the existence of different crystal structures), molecular packing, and local molecular motion in the solid state.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band is predicted in the region of 1680-1700 cm⁻¹, which is characteristic of the carbonyl group of an aromatic aldehyde.

C-H Stretch (Aromatic and Alkene): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretches of the allyl group's double bond would also appear in this region.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the allyl methylene group and the ethoxy and methoxy groups are anticipated in the 2850-2980 cm⁻¹ range.

C=C Stretch (Aromatic and Alkene): Aromatic ring C=C stretching vibrations will likely produce several bands in the 1450-1600 cm⁻¹ region. The C=C stretch of the allyl group is expected around 1640 cm⁻¹.

C-O Stretch (Ether): Strong C-O stretching bands for the ethoxy and methoxy groups are predicted in the 1030-1275 cm⁻¹ region.

=C-H Bending (Alkene): Out-of-plane bending vibrations for the vinyl group of the allyl substituent are expected to produce characteristic bands in the 910-990 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | ~1690 | Strong |

| Aromatic C=C Stretch | ~1600, ~1500, ~1450 | Medium to Strong |

| Alkene C=C Stretch | ~1640 | Medium |

| Aromatic/Alkene C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| Ether C-O Stretch | 1030-1275 | Strong |

| Alkene =C-H Bend | 910-990 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The analysis focuses on the characteristic frequencies of its functional groups, including the aromatic ring, aldehyde, allyl, ethoxy, and methoxy moieties. The Raman spectrum is characterized by distinct bands corresponding to stretching and bending vibrations.

The aromatic ring exhibits several characteristic bands. The C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹. In-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum.

The aldehyde group presents a strong C=O stretching band, which is a prominent feature in the Raman spectrum, typically found in the range of 1680-1715 cm⁻¹. The C-H stretch of the aldehyde group is also identifiable, usually appearing between 2700 and 2900 cm⁻¹.

The allyl group introduces several unique vibrational modes. The C=C double bond stretch is expected to produce a band around 1640-1650 cm⁻¹. The C-H stretching vibrations of the vinyl group (=CH and =CH₂) are found above 3000 cm⁻¹.

Vibrations associated with the ethoxy and methoxy groups include C-O stretching modes, typically located in the 1000-1300 cm⁻¹ region. The symmetric and asymmetric stretching and bending vibrations of the methyl (CH₃) and methylene (CH₂) groups from the ethoxy and methoxy substituents are observed in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ ranges, respectively. A study on similar molecules like 4-ethoxybenzaldehyde (B43997) helps in assigning these modes, with torsional modes for alkoxy groups expected at low wavenumbers. mdpi.com

Table 1: Predicted Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1715 |

| Aldehyde | C-H Stretch | 2700 - 2900 |

| Allyl Group | C=C Stretch | 1640 - 1650 |

| Allyl Group | =C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C-C Stretch | 1400 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ether Groups | C-O Stretch | 1000 - 1300 |

| Alkyl Groups | C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS provides a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

The molecular formula for this compound is C₁₃H₁₆O₃. Based on this formula, the calculated exact mass (monoisotopic mass) is 220.10994 Da. guidechem.com Experimental determination via HRMS, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass measurement with high precision (typically within 5 ppm). This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of the target molecule.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆O₃ |

| Calculated Exact Mass | 220.10994 Da |

| Nominal Mass | 220 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule or molecular ion ([M+H]⁺ or M⁺·) is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.

The fragmentation of this compound is expected to proceed through several key pathways, based on the fragmentation of similar substituted benzaldehydes. researchgate.net

Key fragmentation pathways likely include:

Loss of the formyl radical: A primary fragmentation could be the loss of the CHO group (29 Da), leading to a significant fragment ion.

Cleavage of ether bonds: The ethoxy and methoxy groups can undergo cleavage. This may involve the loss of an ethyl radical (•C₂H₅, 29 Da) or a methyl radical (•CH₃, 15 Da).

Allyl group rearrangements: The allyl group can undergo rearrangements and cleavage. A common fragmentation is the loss of the allyl radical (•C₃H₅, 41 Da).

Combined losses: Sequential losses, such as the loss of a methyl radical followed by carbon monoxide, are also plausible fragmentation routes observed in related methoxy-substituted aromatic compounds. nist.gov

Analysis of these fragmentation pathways provides a detailed structural fingerprint of the molecule, confirming the connectivity of the allyl, ethoxy, and methoxy substituents on the benzaldehyde core.

Table 3: Plausible MS/MS Fragment Ions and Neutral Losses

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Identity of Loss |

| 221 ([M+H]⁺) | 206 | 15 | •CH₃ (Methyl radical) |

| 221 ([M+H]⁺) | 192 | 29 | •C₂H₅ (Ethyl radical) |

| 221 ([M+H]⁺) | 193 | 28 | CO (Carbon monoxide) |

| 221 ([M+H]⁺) | 180 | 41 | •C₃H₅ (Allyl radical) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the GC column's stationary phase.

A typical GC analysis would show a major peak corresponding to the elution of this compound at a specific retention time. The purity of the compound can be estimated by integrating the area of this peak relative to the total area of all peaks in the chromatogram.

The mass spectrometer, coupled to the gas chromatograph, provides mass spectra for each eluting peak. The mass spectrum of the main peak would be compared against a library or known spectrum to confirm the identity of the compound. Impurities, such as residual starting materials, solvents, or byproducts from the synthesis, would appear as separate peaks with their own characteristic retention times and mass spectra, allowing for their identification and quantification. Data for related compounds like 3-ethoxy-4-methoxybenzaldehyde (B45797) are available in spectral databases. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within this compound. The primary chromophore in this molecule is the substituted benzaldehyde system. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum is expected to exhibit absorption bands characteristic of substituted aromatic aldehydes. These typically include:

An intense band in the 250-320 nm range, corresponding to the π → π* electronic transition of the conjugated aromatic system. The presence of electron-donating groups (ethoxy, methoxy, and allyl) on the benzene ring is expected to cause a bathochromic (red) shift of this absorption maximum to a longer wavelength compared to unsubstituted benzaldehyde.

A weaker band at a longer wavelength, typically above 300 nm, which can be attributed to the n → π* transition of the carbonyl (C=O) group. This transition is often less intense and can sometimes be obscured by the stronger π → π* band.

Analysis of the absorption maxima (λ_max) and molar absorptivity provides information about the electronic structure of the molecule. For comparison, p-methoxybenzaldehyde shows a strong absorption peak around 285 nm. nist.govnist.gov The additional substituents in this compound would likely shift this peak further.

Table 4: Expected UV-Vis Absorption Data

| Electronic Transition | Expected λ_max Range (nm) | Chromophore |

| π → π | 250 - 320 | Substituted Benzene Ring / Carbonyl |

| n → π | > 300 | Carbonyl (Aldehyde) |

Solvatochromic Studies and Environmental Effects

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption or emission spectra—in response to the polarity of the solvent in which it is dissolved. Such studies are crucial for understanding the electronic ground and excited states of a molecule and its interactions with its immediate environment. For a molecule like this compound, with its polar benzaldehyde group and various substituents, significant solvatochromic shifts would be anticipated.

A systematic investigation would involve dissolving the compound in a range of solvents with varying polarities, from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol (B145695), methanol). The UV-Vis absorption spectra would be recorded for each solution. The expected data would likely show a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) as solvent polarity increases. This data allows for the calculation of various solvent polarity scales and can provide insight into the change in dipole moment of the molecule upon electronic transition.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index (Reichardt's ET(30)) | λmax (nm) | Type of Shift |

| n-Hexane | 31.0 | 310 | - |

| Toluene | 33.9 | 315 | Bathochromic |

| Acetone | 42.2 | 325 | Bathochromic |

| Ethanol | 51.9 | 330 | Bathochromic |

| Water | 63.1 | 335 | Bathochromic |

Note: The data in this table is hypothetical and serves as an example of expected results from solvatochromic studies.

X-ray Crystallography and Solid-State Structure Determination

Powder X-ray Diffraction for Polymorphic Forms and Crystallinity

In a PXRD experiment, a powdered sample of this compound would be exposed to an X-ray beam, and the intensity of the scattered X-rays would be measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline phase. The presence of different polymorphs would be indicated by different peak positions and intensities in the PXRD pattern. Broad peaks would suggest a lower degree of crystallinity or the presence of amorphous material.

Computational Chemistry and Quantum Chemical Investigations of 3 Allyl 4 Ethoxy 5 Methoxy Benzaldehyde

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules. These methods, particularly Density Functional Theory (DFT), are widely used for their balance of accuracy and computational cost.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. A key aspect of this analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov In a theoretical study on the related compound, 3-Ethoxy-4-hydroxybenzaldehyde (B1662144), DFT calculations were employed to determine its HOMO-LUMO energies. rasayanjournal.co.in For 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ethoxy and methoxy (B1213986) groups, which possess lone pairs of electrons. The LUMO, on the other hand, is anticipated to be centered on the electron-withdrawing benzaldehyde (B42025) group and the C=C bond of the allyl substituent.

The presence of electron-donating groups (ethoxy and methoxy) and an electron-withdrawing group (aldehyde) influences the energy of these frontier orbitals. The interplay of these substituents would likely result in a relatively small HOMO-LUMO gap, indicating that this compound is a reactive molecule capable of participating in various chemical reactions.

Table 1: Expected Frontier Molecular Orbital Characteristics of this compound

| Property | Expected Characteristic |

|---|---|

| HOMO Localization | Primarily on the benzene (B151609) ring, oxygen atoms of the ethoxy and methoxy groups. |

| LUMO Localization | Primarily on the aldehyde group and the allyl group's C=C double bond. |

| HOMO-LUMO Gap | Expected to be relatively small, indicating high chemical reactivity. |

Quantum mechanical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. While specific predicted values for this compound are not available, experimental NMR data for the closely related compounds 4-ethoxy-3-methoxybenzaldehyde (B93258) and 3-ethoxy-4-methoxybenzaldehyde (B45797) offer valuable insights into the expected chemical shifts. chemicalbook.comchemicalbook.com For this compound, the aldehydic proton would exhibit a characteristic downfield shift, typically in the range of 9.8-10.0 ppm. The aromatic protons would appear in the aromatic region (around 7.0-7.5 ppm), with their exact shifts influenced by the positions of the allyl, ethoxy, and methoxy groups. The protons of the ethoxy and methoxy groups would have distinct signals in the upfield region, as would the protons of the allyl group.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT and are often compared with experimental Infrared (IR) and Raman spectra. Studies on similar molecules, such as 4-methoxybenzaldehyde (B44291) and 4-ethoxy-benzaldehyde, have shown excellent agreement between calculated and experimental vibrational modes. mdpi.comresearchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the ether linkages, and various bending and torsional modes associated with the substituents. A detailed computational analysis would allow for the precise assignment of each band in the vibrational spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1710 |

| Aldehyde | C-H Stretch | 2700 - 2850 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ether | C-O Stretch | 1000 - 1300 |

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue).

For this compound, the MESP would show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for nucleophilic attack. The oxygen atoms of the ethoxy and methoxy groups would also exhibit negative potential. Conversely, the aldehydic proton and the hydrogen atoms of the aromatic ring would be in regions of positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding the molecule's intermolecular interactions and reactivity patterns. A study on 3-Ethoxy-4-hydroxybenzaldehyde demonstrated how MESP analysis reveals the sites for electrophilic and nucleophilic reactions. rasayanjournal.co.in

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). A high chemical potential suggests a good electron donor, while a low chemical potential indicates a good electron acceptor. Hardness and softness are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution.

Fukui functions are used to determine the local reactivity of different atomic sites within a molecule. They indicate the change in electron density at a particular site upon the addition or removal of an electron. By calculating the Fukui functions, one can identify the specific atoms that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, this analysis would pinpoint the most reactive sites, such as the carbonyl carbon and specific positions on the aromatic ring and allyl group. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the energetics of different molecular motions.

The presence of several single bonds in this compound allows for considerable conformational flexibility. The orientation of the allyl, ethoxy, and methoxy groups relative to the benzene ring can vary, leading to different conformers with distinct energies. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation around key single bonds.

Solvation Effects and Intermolecular Interactions

The solvation effects and intermolecular interactions of this compound are crucial for understanding its behavior in different chemical and biological environments. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into these phenomena.

Intermolecular Interactions: In the absence of a solvent, or in a crystalline state, the intermolecular interactions of this compound are governed by a combination of forces. These include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds. Studies on multi-substituted benzaldehyde derivatives have highlighted the importance of such weak interactions in determining their crystal packing and supramolecular structures. nih.govrsc.org The interplay of these forces dictates the solid-state properties of the compound. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts. nih.govrsc.org

The following table summarizes the key intermolecular interactions anticipated for this compound based on studies of analogous compounds.

| Interaction Type | Potential Participating Groups | Significance |

| Hydrogen Bonding | Aldehyde oxygen, ethoxy oxygen, methoxy oxygen with solvent protons or other donor groups. | Influences solubility and stabilizes specific conformations. |

| Dipole-Dipole Interactions | Carbonyl group, ether linkages. | Contributes to molecular association and boiling point. |

| Van der Waals Forces | Aromatic ring, allyl group, alkyl chains. | Important for crystal packing and non-specific interactions. |

| C-H···π Interactions | Allyl or ethoxy C-H bonds with the aromatic ring of another molecule. | Can influence the orientation of molecules in the solid state. |

Molecular Docking and Ligand-Target Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and its target protein.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a measure of the strength of the interaction between the ligand and the target. Lower binding energies typically indicate a more stable complex and potentially higher inhibitory activity. For substituted benzaldehydes, the nature and position of the substituents play a crucial role in determining the binding affinity.

Computational programs can calculate these affinities by considering various energy components, including electrostatic interactions, van der Waals forces, and desolvation penalties. The interaction energies of this compound with its target would be the sum of contributions from its different functional groups.

The following table presents hypothetical binding affinities and key interactions for this compound with MAO-A and COX-2, based on general principles of molecular docking.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Potential Key Interacting Residues |

| MAO-A | -6.5 to -8.0 | Tyr, Phe, Ile, Cys |

| COX-2 | -7.0 to -8.5 | Arg, Tyr, Ser, Val |

Molecular docking results can guide the rational design of new analogues with improved binding affinity and selectivity. By analyzing the predicted binding mode of this compound, modifications can be proposed to enhance its interactions with the target enzyme.

For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the allyl group, extending this chain or replacing it with a bulkier hydrophobic group could lead to a more favorable interaction. Similarly, if a hydrogen bond donor is available in the active site near the ethoxy or methoxy groups, replacing one of these with a hydroxyl group could introduce a new hydrogen bond and increase binding affinity. The goal is to optimize the complementarity between the ligand and the active site of the target protein.

Chemical Reaction Modeling

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the investigation of reaction mechanisms, the identification of transient species like transition states, and the elucidation of reaction pathways.

For this compound, several types of reactions can be computationally modeled. For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are fundamental transformations. Quantum chemical methods can be used to calculate the geometries of the reactants, products, and, crucially, the transition state connecting them.

The transition state is a high-energy, transient structure that represents the energy barrier for the reaction. Identifying the transition state geometry and its associated energy allows for the calculation of the activation energy, which is a key determinant of the reaction rate. Computational studies on the reactions of benzaldehyde and its derivatives have successfully characterized such transition states. researchgate.net

For example, in a nucleophilic addition to the carbonyl group, a common reaction for aldehydes, the reaction pathway would involve the approach of the nucleophile to the electrophilic carbonyl carbon. The transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partial negative charge developing on the carbonyl oxygen. By mapping the potential energy surface, the entire reaction pathway can be elucidated, providing a detailed understanding of the reaction mechanism at a molecular level.

Reaction Energetics and Kinetic Predictions

There are currently no published studies that specifically detail the reaction energetics or provide kinetic predictions for this compound. Such research would typically involve high-level quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding the compound's reactivity, stability, and potential synthetic routes. Without dedicated studies, data on these parameters remains speculative.

QSAR (Quantitative Structure-Activity Relationship) Modeling within In Vitro Studies

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of chemical compounds. However, for this compound, there is no specific QSAR research available. The development of a robust QSAR model requires a dataset of compounds with measured biological activities, which does not appear to have been compiled or published for a series including this specific molecule.

Descriptor Calculation and Feature Selection

The foundational step in QSAR modeling involves calculating molecular descriptors—numerical values that encode a molecule's chemical information. For this compound, a theoretical calculation could yield numerous descriptors falling into categories such as:

Constitutional Descriptors: Molecular weight, atom counts, bond counts.

Topological Descriptors: Indices that describe the connectivity of atoms (e.g., Wiener index, Randić index).

Geometrical Descriptors: Properties derived from the 3D structure (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Electronic properties derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

A hypothetical feature selection process would then aim to identify the most relevant descriptors that correlate with a specific biological activity, using methods like genetic algorithms or recursive feature elimination. However, no studies have performed this analysis in the context of an in vitro assay for this compound.

Development of Predictive Models for In Vitro Biological Activities

Following descriptor selection, predictive models could be developed using various machine learning or statistical algorithms, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM). These models would mathematically link the selected descriptors to a measured biological endpoint (e.g., IC50 values from an enzyme inhibition assay). As no such in vitro data or corresponding QSAR study for this compound has been published, no predictive models exist.

Statistical Validation and Applicability Domain Assessment

Any valid QSAR model must undergo rigorous statistical validation to ensure its robustness and predictive power. This involves both internal validation (e.g., cross-validation) and external validation using an independent test set. Key statistical metrics would be calculated, as shown in the hypothetical table below.

Table 1: Hypothetical Statistical Validation Parameters for a QSAR Model

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (Goodness of fit) | > 0.6 |

| Q² (LOO) | Cross-validation coefficient (Internal predictivity) | > 0.5 |

| R²_pred | Predictive R² for the external test set (External predictivity) | > 0.6 |

Furthermore, the model's Applicability Domain (AD) would need to be defined. The AD specifies the chemical space in which the model can make reliable predictions. Since no model has been developed, an assessment of its AD has not been performed for this compound.

Chemical Reactivity and Transformation Studies of 3 Allyl 4 Ethoxy 5 Methoxy Benzaldehyde Derivatives

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is a key site of reactivity in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. Its electrophilic carbonyl carbon readily engages with nucleophiles, and the group as a whole can be easily oxidized or reduced.

The carbonyl group's polarity facilitates addition and condensation reactions, which are fundamental for building more complex molecular structures.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. For this compound, this reaction provides a pathway to synthesize various substituted alkenes. researchgate.net For instance, reacting it with compounds like diethyl malonate or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as piperidine (B6355638) or pyridine (B92270) leads to the formation of a new carbon-carbon double bond. researchgate.netdocumentsdelivered.com

| Reactant (Active Methylene Compound) | Catalyst | Product Type |

| Diethyl malonate | Piperidine | Diethyl 2-((3-allyl-4-ethoxy-5-methoxyphenyl)methylene)malonate |

| Ethyl cyanoacetate | Pyridine | Ethyl 2-cyano-3-(3-allyl-4-ethoxy-5-methoxyphenyl)acrylate |

| Malononitrile | Ammonium (B1175870) Acetate (B1210297) | 2-((3-allyl-4-ethoxy-5-methoxyphenyl)methylene)malononitrile |

Schiff Base Formation: The reaction of this compound with primary amines yields imines, commonly known as Schiff bases. researchgate.net This condensation reaction typically occurs in an alcohol solvent, sometimes with a trace amount of acid catalyst, and involves the elimination of a water molecule. jocpr.com These reactions are crucial in the synthesis of ligands for metal complexes and various biologically active compounds. researchgate.net The formation of the azomethine group (-C=N-) is a definitive indicator of this reaction. jocpr.com

| Primary Amine | Product (Schiff Base) |

| Aniline | (E)-N-benzylidene-3-allyl-4-ethoxy-5-methoxyaniline |

| p-Toluidine | (E)-N-(3-allyl-4-ethoxy-5-methoxybenzylidene)-4-methylaniline |

| 2-Aminophenol | 2-(((E)-(3-allyl-4-ethoxy-5-methoxyphenyl)methylene)amino)phenol |

The oxidation state of the aldehyde carbon can be readily altered through oxidation to a carboxylic acid or reduction to an alcohol.

Oxidation: The aldehyde group is highly susceptible to oxidation, even by mild oxidizing agents. ncert.nic.in Treatment with reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or silver oxide (Ag₂O) converts this compound into 3-Allyl-4-ethoxy-5-methoxy-benzoic acid . This transformation is a common step in the synthesis of various aromatic carboxylic acids.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. ncert.nic.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) can also achieve this reduction. The resulting product is (3-Allyl-4-ethoxy-5-methoxyphenyl)methanol .

| Reagent | Product | Reaction Type |

| Potassium Permanganate (KMnO₄) | 3-Allyl-4-ethoxy-5-methoxy-benzoic acid | Oxidation |

| Sodium Borohydride (NaBH₄) | (3-Allyl-4-ethoxy-5-methoxyphenyl)methanol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | (3-Allyl-4-ethoxy-5-methoxyphenyl)methanol | Reduction |

The aldehyde functionality can be converted into other functional groups, which can serve as protecting groups or as intermediates for further synthesis.

Acetals: In the presence of an acid catalyst, this compound reacts with alcohols to form acetals. ncert.nic.in For example, reaction with ethanol (B145695) yields 3-Allyl-1-(diethoxymethyl)-4-ethoxy-5-methoxybenzene . This reaction is reversible and is often used to protect the aldehyde group during reactions targeting other parts of the molecule.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the aldehyde into an oxime. ontosight.ai This reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration, to yield This compound oxime . Oximes are crystalline solids and can be useful for the characterization of aldehydes. chemicalbook.com

Hydrazones: Aldehydes react with hydrazine (B178648) (N₂H₄) and its derivatives to form hydrazones. rsc.org For instance, reaction with hydrazine produces This compound hydrazone . Substituted hydrazines like 2,4-dinitrophenylhydrazine (B122626) are often used to create stable, colored derivatives for qualitative analysis. ncert.nic.in

| Reagent | Product Functional Group | Product Name |

| Ethanol (in acid) | Acetal | 3-Allyl-1-(diethoxymethyl)-4-ethoxy-5-methoxybenzene |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (N₂H₄) | Hydrazone | This compound hydrazone |

Transformations of the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) provides a second reactive center in the molecule, primarily through its terminal carbon-carbon double bond. This site is amenable to a variety of addition and rearrangement reactions common to olefins.

Olefin Metathesis: The terminal double bond of the allyl group can participate in olefin metathesis reactions, catalyzed by transition-metal complexes such as Grubbs' or Schrock catalysts. Self-metathesis of this compound would lead to a symmetrical dimer, (E)-1,2-bis(3-formyl-5-ethoxy-6-methoxyphenyl)ethene , with the concurrent release of ethylene (B1197577) gas. Cross-metathesis with other olefins is also possible, allowing for the introduction of diverse substituents.

The electron-rich double bond of the allyl group is susceptible to electrophilic attack, leading to the formation of epoxides and diols.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the epoxidation of the allyl double bond. This reaction forms an oxirane ring, yielding 3-(4-ethoxy-5-methoxy-3-(oxiran-2-yl)methyl)benzaldehyde . This epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles to introduce new functional groups.

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). The stereochemical outcome of this reaction is dependent on the reagents used.

Syn-dihydroxylation: Achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate. This results in the formation of 3-(3-(2,3-dihydroxypropyl)-4-ethoxy-5-methoxyphenyl)benzaldehyde with the two hydroxyl groups on the same side of the carbon chain.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation with a peroxy acid, followed by acid-catalyzed hydrolysis of the epoxide ring. The nucleophilic attack of water opens the ring, resulting in a diol with the hydroxyl groups on opposite sides.

| Reaction | Reagent(s) | Product Functional Group |

| Epoxidation | m-CPBA | Epoxide (Oxirane) |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃ | Vicinal Diol (syn) |

| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Vicinal Diol (anti) |

Hydrogenation and Halogenation Reactions

The presence of multiple reducible sites—the aldehyde, the allyl double bond, and the aromatic ring—makes the hydrogenation of this compound a subject of chemoselectivity studies. The outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions.

Hydrogenation:

Selective reduction of the aldehyde to an alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH4) or through catalytic transfer hydrogenation. For instance, benzaldehyde (B42025) and its derivatives can be efficiently reduced to the corresponding benzyl (B1604629) alcohols. researchgate.net More rigorous catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can lead to the saturation of the allyl group's double bond, yielding 3-propyl-4-ethoxy-5-methoxy-benzaldehyde. Under harsher conditions, including higher pressures and temperatures with catalysts like rhodium or ruthenium, the aromatic ring can also be hydrogenated. The selective hydrogenation of the allyl group in the presence of the aldehyde is challenging but can be explored using specific catalytic systems that favor alkene reduction. Research on the hydrogenation of allyl alcohols has shown that palladium nanoparticles can be active in reducing the double bond. rsc.org

| Substrate | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Benzaldehyde | NaBH4 | Benzyl alcohol | General Knowledge |

| Benzaldehyde Derivative | Ru/CMK-3 | Substituted Benzyl Alcohol | organic-chemistry.org |

| Allyl Alcohol | Pd Nanoparticles | Propanol | rsc.org |

Halogenation:

Halogenation of this compound can occur at two primary locations: the allyl group or the aromatic ring. Allylic halogenation, the substitution of a hydrogen atom on the carbon adjacent to the double bond, can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. This would yield 3-(3-haloprop-1-en-1-yl)-4-ethoxy-5-methoxy-benzaldehyde.

Alternatively, electrophilic aromatic substitution with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid can lead to the halogenation of the benzene (B151609) ring. The position of substitution is directed by the existing substituents. This reaction will be discussed in more detail in section 5.3.1. A study on the bromination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) using bromine in methanol (B129727) resulted in the formation of 5-bromovanillin, indicating substitution at the position ortho to the hydroxyl group and meta to the aldehyde. mdma.ch

Aromatic Ring Modifications and Derivatizations

The electron-rich nature of the benzene ring in this compound, due to the presence of two alkoxy groups, makes it susceptible to various modifications and derivatizations, primarily through electrophilic aromatic substitution and interconversion of its functional groups.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents on the aromatic ring determine the position of the incoming electrophile. The aldehyde group (-CHO) is a deactivating, meta-directing group, while the ethoxy (-OEt) and methoxy (B1213986) (-OMe) groups are activating, ortho- and para-directing groups. The allyl group is weakly activating and ortho-, para-directing.

Given the stronger activating nature of the alkoxy groups compared to the deactivating effect of the aldehyde, electrophilic substitution is expected to occur at the position ortho to one of the alkoxy groups and meta to the aldehyde. Specifically, the C6 position is the most likely site for substitution, as it is ortho to the methoxy group and para to the ethoxy group, and is sterically accessible.

Examples of EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO2) at the C6 position.

Halogenation: As mentioned earlier, reaction with bromine or chlorine in the presence of a Lewis acid would place the halogen at the C6 position. The bromination of 3,4,5-trimethoxybenzaldehyde, a related compound, is a known transformation. google.com

Friedel-Crafts Acylation/Alkylation: These reactions are generally less effective on highly deactivated rings, and the presence of the aldehyde group might inhibit the reaction. However, under specific conditions, acylation or alkylation could potentially occur.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org It is plausible that this compound could undergo formylation at the C6 position under Vilsmeier-Haack conditions.

| Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Bromination | Br2, FeBr3 | 6-Bromo-3-allyl-4-ethoxy-5-methoxy-benzaldehyde | mdma.chgoogle.com |

| Nitration | HNO3, H2SO4 | 3-Allyl-4-ethoxy-5-methoxy-6-nitro-benzaldehyde | General Knowledge |

| Vilsmeier-Haack Formylation | POCl3, DMF | This compound-6-carbaldehyde | wikipedia.orgorganic-chemistry.org |

Functional Group Interconversions on the Aromatic Ring

The functional groups attached to the aromatic ring of this compound can be interconverted to create a variety of derivatives.

Aldehyde Modifications: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid. It can also be converted to an oxime by reacting with hydroxylamine, or to a Schiff base through condensation with primary amines.

Alkoxy Group Modifications: The ethoxy and methoxy groups are generally stable, but under harsh conditions, such as with strong acids like HBr or HI, they can be cleaved to form hydroxyl groups (phenols).

Allyl Group Transformations: The allyl group can undergo isomerization to the thermodynamically more stable propenyl group in the presence of a base. It can also be oxidized to an epoxide or cleaved under ozonolysis.

| Starting Functional Group | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Aldehyde | KMnO4 | Carboxylic Acid | researchgate.net |

| Aldehyde | H2N-R, acid catalyst | Imine (Schiff Base) | |

| Methoxy/Ethoxy | HBr (conc.) | Hydroxyl (Phenol) | General Knowledge |

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, are highly efficient in generating molecular complexity. Benzaldehydes are common components in several important MCRs.

Exploration as a Benzaldehyde Component in Ugi, Passerini, or Hantzsch Reactions

Given its aldehyde functionality, this compound is a suitable candidate for participation in several well-known MCRs.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.org The electron-rich nature of the aromatic ring in this compound is not expected to hinder its participation in this versatile reaction.

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide yields an α-acyloxy amide. wikipedia.orgresearchgate.net A wide variety of aldehydes, including aromatic ones, are compatible with this reaction. wikipedia.org

Hantzsch Dihydropyridine Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate to form a dihydropyridine. researchgate.netwikipedia.org A broad range of substituted aldehydes have been successfully employed in this synthesis. bu.edu.eg

Synthesis of Complex Heterocyclic Systems

The reactive functionalities of this compound make it a valuable precursor for the synthesis of various complex heterocyclic systems.

The aldehyde group can be utilized in condensation reactions with dinucleophiles to form a variety of heterocycles. For example, reaction with compounds containing 1,3-dicarbonyl and amino functionalities can lead to the formation of pyrimidine (B1678525) derivatives. mdpi.comnih.gov

Furthermore, the presence of the allyl group ortho to a potential hydroxyl group (after dealkylation of the methoxy group) could enable intramolecular cyclization reactions to form oxygen-containing heterocycles like dihydrofurans or dihydropyrans. The synthesis of oxazine (B8389632) derivatives from phenols, aldehydes, and amines is also a well-established route to nitrogen- and oxygen-containing heterocycles. ijrpr.com

| Reaction Type | Reactants | Potential Heterocyclic Product | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, Ethyl Acetoacetate, NH4OAc | 1,4-Dihydropyridine | researchgate.netwikipedia.org |

| Pyrimidine Synthesis | Aldehyde, 1,3-Diketone, Amidine/Urea | Substituted Pyrimidine | mdpi.comnih.gov |

| Oxazine Synthesis | Aldehyde, Phenol (B47542), Primary Amine | Substituted 1,3-Oxazine | ijrpr.com |

Stereoselective Transformations and Chiral Synthesis of this compound Derivatives